

Epaminurad: A Technical Guide to its Role in Uric Acid Reabsorption

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Epaminurad**

Cat. No.: **B607337**

[Get Quote](#)

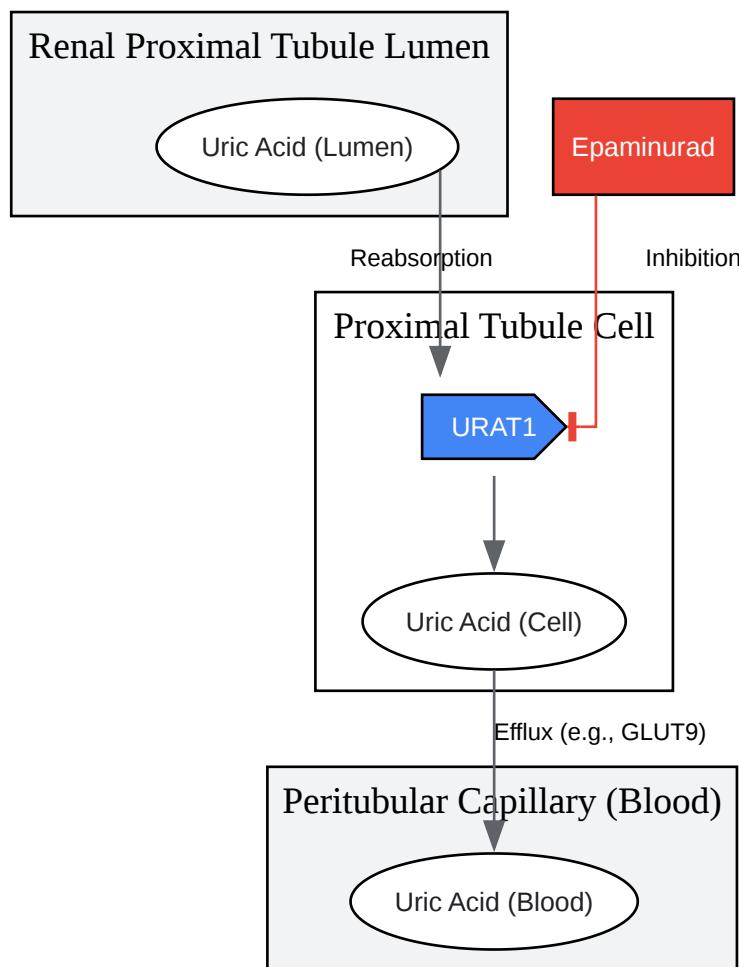
For Researchers, Scientists, and Drug Development Professionals

Abstract

Epaminurad (also known as URC102 or UR-1102) is a novel, orally administered small molecule under investigation for the treatment of hyperuricemia and gout.^[1] It functions as a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.^[2] By selectively targeting URAT1, **Epaminurad** promotes the excretion of uric acid, thereby lowering serum urate (sUA) levels.^[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to **Epaminurad**'s role in uric acid reabsorption.

Introduction to Uric Acid Homeostasis and the Role of URAT1

Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, elevated levels, a condition known as hyperuricemia, can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.^[3] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately two-thirds of daily urate excretion occurring via this route. This process involves a complex interplay of transporters in the renal proximal tubules that mediate both reabsorption and secretion.



Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family and is predominantly located on the apical membrane of renal proximal tubular cells.[4] It is a primary transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream.[4] Therefore, inhibition of hURAT1 presents a logical therapeutic strategy for reducing serum urate levels in patients with hyperuricemia and gout.[3]

Mechanism of Action of Epaminurad

Epaminurad's primary mechanism of action is the potent and selective inhibition of hURAT1.[1] By binding to and blocking the function of this transporter, **Epaminurad** prevents the reabsorption of uric acid from the renal tubules, leading to increased urinary excretion of uric acid and a subsequent reduction in serum urate concentrations.[1] Preclinical studies have demonstrated that **Epaminurad** exhibits high selectivity for URAT1 over other organic anion transporters, such as OAT1 and OAT3, which are involved in the secretion of uric acid.[2][5] This selectivity is advantageous as the inhibition of secretory transporters can counteract the uricosuric effect.[5]

Signaling Pathway of Uric Acid Reabsorption and Epaminurad Inhibition

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of **Epaminurad**'s inhibitory action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of Epaminurad, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Epaminurad: A Technical Guide to its Role in Uric Acid Reabsorption]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607337#epaminurad-s-role-in-uric-acid-reabsorption\]](https://www.benchchem.com/product/b607337#epaminurad-s-role-in-uric-acid-reabsorption)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com